3,5-Dichloro-4-nitrobenzenesulfonamide
Overview
Description
3,5-Dichloro-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H3Cl2N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-nitrobenzenesulfonamide typically involves the nitration of 3,5-dichlorobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of benzenesulfonamide followed by nitration. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like sodium borohydride (NaBH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Reduction: The major product is 3,5-dichloro-4-aminobenzenesulfonamide.
Oxidation: Oxidation products may include sulfonic acids or other oxidized derivatives.
Scientific Research Applications
3,5-Dichloro-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological molecules.
Industry: The compound is used in the manufacture of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-nitrobenzenesulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. This group can form hydrogen bonds and other interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The nitro and chloro groups can also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonamide
- 2,4-Dichloro-5-nitrobenzenesulfonamide
- 3,5-Dichloro-2-nitrobenzenesulfonamide
Uniqueness
3,5-Dichloro-4-nitrobenzenesulfonamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms and a nitro group in specific positions on the benzene ring can result in distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dichloro-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-4-1-3(15(9,13)14)2-5(8)6(4)10(11)12/h1-2H,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWWCSYSIVFTDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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